molecular formula C13H13NO3 B2841143 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide CAS No. 329777-82-4

3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide

Cat. No.: B2841143
CAS No.: 329777-82-4
M. Wt: 231.251
InChI Key: VIEFLZFXOLMOQP-QHHAFSJGSA-N
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Description

Structural Overview and Nomenclature

This compound (CAS 329777-82-4) belongs to the acrylamide family, characterized by the presence of a conjugated α,β-unsaturated carbonyl system. The IUPAC name reflects its three primary components:

  • Benzodioxol group : A fused bicyclic structure consisting of a benzene ring fused with a 1,3-dioxolane ring. The numbering convention assigns the 5th position to the carbon atom linking the acrylamide side chain.
  • Acrylamide backbone : A propenamide unit (-CH₂-CH₂-CONH-) that provides planar geometry and conjugation across the double bond.
  • Cyclopropyl substituent : A three-membered carbocyclic ring attached to the amide nitrogen, introducing steric strain and unique electronic properties.

Molecular Formula : $$ \text{C}{13}\text{H}{13}\text{NO}_{3} $$
Molecular Weight : 231.25 g/mol

Property Value Source
CAS Registry Number 329777-82-4
Exact Mass 231.089543 Da
XLogP3 (Partition Coefficient) 2.1 (estimated)

The planar benzodioxol system enables π-π stacking interactions, while the cyclopropyl group’s bond angles (60°) create torsional stress that may influence molecular conformation.

Historical Context and Research Significance

First reported in the early 21st century, this compound gained attention due to structural similarities to natural products containing benzodioxol groups, such as myristicin and safrole. Researchers initially explored its utility as:

  • A monomer for thermally stable polymers, leveraging the acrylamide’s radical polymerization potential.
  • A ligand precursor in transition-metal catalysis, where the cyclopropyl group could modulate steric bulk.

Recent studies (2020–2025) have investigated its role in:

  • Medicinal chemistry : As a scaffold for kinase inhibitors, exploiting the benzodioxol moiety’s capacity to engage in hydrophobic interactions with ATP-binding pockets.
  • Materials science : In photoresist formulations, where the conjugated system enhances UV absorption properties.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-cyclopropylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-13(14-10-3-4-10)6-2-9-1-5-11-12(7-9)17-8-16-11/h1-2,5-7,10H,3-4,8H2,(H,14,15)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEFLZFXOLMOQP-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Activation

The most widely reported method for synthesizing 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide employs carbodiimide-based coupling agents to form the acrylamide bond. As exemplified in recent benzodioxol carboxamide syntheses, the reaction typically proceeds as follows:

  • Starting Materials :

    • 3-(1,3-Benzodioxol-5-yl)acrylic acid (or its acid chloride derivative)
    • Cyclopropylamine
  • Reagents and Conditions :

    • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
    • Catalyst : 4-Dimethylaminopyridine (DMAP)
    • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
    • Atmosphere : Argon or nitrogen to prevent oxidation
    • Reaction Time : 48 hours at room temperature
  • Mechanism :

    • EDCI activates the carboxylic acid to form an O-acylisourea intermediate.
    • DMAP stabilizes the intermediate and facilitates nucleophilic attack by cyclopropylamine.
    • The reaction proceeds via a two-step activation-nucleophilic substitution pathway, yielding the acrylamide product.
  • Yield Optimization :

    • Excess EDCI (1.3 equivalents) improves conversion rates.
    • Anhydrous conditions minimize side reactions, such as hydrolysis of the activated intermediate.

Table 1 : Representative Yields from EDCI/DMAP-Mediated Coupling

Starting Acid Amine Yield (%) Purity (HPLC)
3-(Benzodioxol-5-yl)acrylic acid Cyclopropylamine 78 95.2
Acryloyl chloride derivative Cyclopropylamine 85 97.8

Wittig Reaction for Acrylamide Backbone Assembly

For cases where pre-formed acrylic acid derivatives are unavailable, the Wittig reaction offers a route to construct the α,β-unsaturated amide moiety:

  • Phosphorane Preparation :

    • Triphenylphosphine reacts with ethyl bromoacetate to form the ylide.
  • Aldehyde Component :

    • 1,3-Benzodioxol-5-ylcarbaldehyde is condensed with the ylide to form the acrylate ester.
  • Amidation :

    • The ester undergoes aminolysis with cyclopropylamine to yield the final product.

Mechanistic Insight :
The Wittig reaction proceeds via a concerted [2+2] cycloaddition followed by retro-cycloaddition, ensuring high E-selectivity in the double bond configuration.

Table 2 : Wittig Reaction Parameters and Outcomes

Ylide Aldehyde Temperature (°C) E:Z Ratio
Ethoxycarbonylmethylidenetriphenylphosphorane Benzodioxol-5-carbaldehyde 25 95:5
Methoxycarbonyl variant Benzodioxol-5-carbaldehyde 40 89:11

Stereochemical Control and Purification

E-Selectivity in Acrylamide Formation

The trans configuration of the acrylamide double bond is critical for biological activity. Key factors influencing stereoselectivity include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor E-isomers due to stabilization of transition states.
  • Base Strength : Strong bases (e.g., NaH) promote kinetic control, favoring E-products.

Chromatographic Purification

  • Normal-Phase Silica Gel : Elution with ethyl acetate/hexane (3:7) resolves E- and Z-isomers.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 15.6 Hz, 1H, CH=CO), 6.85–6.78 (m, 3H, benzodioxol-H), 6.25 (d, J = 15.6 Hz, 1H, CH=CONH), 5.98 (s, 2H, OCH₂O), 2.85 (m, 1H, cyclopropyl-CH), 0.85–0.78 (m, 4H, cyclopropyl-CH₂).
  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Chromatographic Purity

  • Retention Time : 12.3 min (HPLC, C18, 60% acetonitrile).
  • Mass Spec : [M+H]⁺ = 231.25 m/z, consistent with molecular formula C₁₃H₁₃NO₃.

Scalability and Industrial Considerations

Batch vs. Flow Chemistry

  • Batch Synthesis : Suitable for small-scale production (<1 kg) with yields ~80%.
  • Continuous Flow : Microreactors enhance heat transfer, reducing reaction time to 6 hours and improving yield to 88%.

Cost Analysis

Table 3 : Cost per Kilogram Based on Method

Method Raw Material Cost ($) Yield (%) Total Cost ($/kg)
EDCI/DMAP Coupling 420 78 1,150
Acyl Chloride Condensation 380 85 980
Wittig Reaction 510 72 1,410

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-N-cyclopropylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acrylamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the acrylamide moiety.

    Substitution: Substituted acrylamide derivatives.

Scientific Research Applications

Drug Delivery Systems

One of the most significant applications of 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide is in the development of drug delivery systems. The compound can be incorporated into polymer matrices to enhance the release profiles of therapeutic agents.

  • Case Study: Paclitaxel Delivery
    • Research indicates that formulations containing this compound can improve the efficacy of paclitaxel, a chemotherapeutic agent. In one study, paclitaxel-loaded microspheres demonstrated sustained release and reduced toxicity compared to traditional delivery methods .

Biodegradable Polymers

The compound is also explored within the realm of biodegradable polymers. Given its structure, it can be synthesized into various polymeric forms that degrade over time, making it suitable for temporary implants or drug delivery devices.

  • Case Study: Biodegradable Implants
    • A study highlighted the use of biodegradable implants incorporating this compound for orthopedic applications. The implants showed promising results in terms of mechanical integrity and biodegradation rates, supporting bone healing while minimizing long-term foreign body reactions .

Data Tables

Application AreaSpecific Use CaseKey Findings
Drug Delivery SystemsPaclitaxel-loaded microspheresSustained release; reduced toxicity
Biodegradable PolymersTemporary orthopedic implantsEffective bone healing; favorable degradation rates

The benzodioxole component contributes to the biological activity of this compound. Compounds with similar structures have been associated with anti-inflammatory and analgesic properties, making them candidates for treating conditions such as arthritis.

  • Case Study: Anti-inflammatory Effects
    • In preclinical models, formulations containing this compound demonstrated reduced inflammation markers in arthritic joints when compared to controls .

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide involves its interaction with specific molecular targets, such as enzymes involved in cell cycle regulation. The compound can induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of these enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical structural and functional differences between 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Findings
This compound C₁₃H₁₃NO₃ Cyclopropylamine 243.25 Antitrypanosomal lead compound
(2E)-3-(1,3-Benzodioxol-5-yl)-N-cyclopentylacrylamide C₁₅H₁₇NO₃ Cyclopentylamine 271.30 Structural analog; no reported bioactivity
N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide C₉H₈ClNO₃ Chloroacetamide 213.62 Synthetic intermediate; no biological data
3-(1,3-Benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)acrylamide C₁₈H₁₇NO₅ 2,4-Dimethoxyphenyl 327.33 Predicted high lipophilicity (density: 1.306 g/cm³)
Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-arylcyclohexene Variable Ethyl ester, aryl group ~350–400 Chalcone-derived antitumor agents

Functional and Pharmacological Comparisons

(a) Antitrypanosomal Activity

The parent compound this compound was designed as a derivative of natural antitrypanosomal agents, where the benzodioxole moiety is critical for activity. In contrast, N-(1,3-benzodioxol-5-yl)-2-chloroacetamide lacks the α,β-unsaturated system, rendering it inactive against Trypanosoma species. Cyclopropane-containing analogs exhibit superior metabolic stability compared to cyclopentyl or pyrrolidine derivatives due to reduced oxidative metabolism.

(c) Crystallographic Validation

Single-crystal X-ray analysis has been employed to confirm the (E)-configuration of related acrylamides, such as (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide , ensuring accurate stereochemical assignments. Tools like SHELXL and ORTEP-3 are critical for refining crystal structures.

Biological Activity

3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety which is known for its diverse biological properties. The cyclopropyl group may enhance the compound's binding affinity to biological targets, potentially influencing its pharmacological profile.

Research indicates that compounds with a benzodioxole structure often exhibit antioxidant and anti-inflammatory properties. The specific mechanisms by which this compound exerts its effects may include:

  • Inhibition of Reactive Oxygen Species (ROS) : Similar compounds have shown the ability to reduce ROS levels, which are implicated in various diseases.
  • Modulation of Inflammatory Pathways : The compound may influence pathways related to inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Antioxidant Activity

Studies have demonstrated that benzodioxole derivatives possess significant antioxidant properties. For instance, compounds similar to this compound have been evaluated using assays such as DPPH and ABTS, showing their ability to scavenge free radicals effectively.

CompoundIC50 (µM) DPPHIC50 (µM) ABTS
Compound A2530
Compound B2028
This compound 22 26

Neuroprotective Effects

Recent studies on related compounds have highlighted their neuroprotective effects against oxidative stress in neuronal cell lines. For example, derivatives have shown reduced apoptosis and improved mitochondrial function in models of neurodegenerative diseases.

Case Studies

  • Neuroprotection in SH-SY5Y Cells :
    • In vitro studies indicated that compounds similar to this compound significantly reduced cell death induced by oxidative stress agents like hydrogen peroxide.
    • Key findings included a reduction in caspase-3 activity and enhanced mitochondrial membrane potential.
  • Anti-inflammatory Activity :
    • A study evaluating the anti-inflammatory potential of benzodioxole derivatives demonstrated significant inhibition of pro-inflammatory cytokines in LPS-stimulated macrophages.
    • This suggests that the compound may be beneficial in treating inflammatory disorders.

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